molecular formula C10H11N3O B13252099 N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13252099
M. Wt: 189.21 g/mol
InChI Key: VHCFXPDUIMJDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It belongs to the aminopyrazole (AP) class of heterocycles, which are recognized in medicinal chemistry as versatile and privileged scaffolds for drug discovery . The 4-aminopyrazole chemotype, in particular, is a significant building block found in potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are important targets in oncology research . The compound serves as a critical synthetic intermediate for constructing more complex, pharmacologically active molecules. For instance, derivatives featuring the N-(3-methoxyphenyl) group have been identified in published research as inhibitors of significant biological pathways, including FLT3-ITD and BCR-ABL, which are relevant in acute myeloid leukemia . Its structure, featuring a free amino group, acts as a hydrogen bond donor and acceptor, enabling key interactions with biological targets and making it a valuable template for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-3-8(5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)

InChI Key

VHCFXPDUIMJDBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Diversification of N 3 Methoxyphenyl 1h Pyrazol 4 Amine and Its Analogues

Established Synthetic Pathways for N-(3-Methoxyphenyl)-1H-pyrazol-4-amine

While specific literature detailing the direct synthesis of this compound is not extensively documented, its synthesis can be envisioned through well-established methodologies for constructing N-aryl pyrazolylamines. These strategies primarily include transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, and classical condensation and cyclization reactions to form the pyrazole (B372694) core.

Cross-Coupling Strategies for Pyrazolylamines

Palladium-catalyzed and copper-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds, providing a direct route to N-aryl pyrazoles.

One of the most effective methods for aryl amination is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org For the synthesis of the target compound, this would typically involve the coupling of a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole) with 3-methoxyaniline. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as tBuBrettPhos often providing high yields. organic-chemistry.org The reaction generally requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Alternatively, the Ullmann condensation , a copper-catalyzed N-arylation, represents a classical and still widely used method. chim.itnih.gov This reaction typically requires higher temperatures compared to its palladium-catalyzed counterpart and involves coupling an aryl halide with an amine using a copper catalyst, often in the form of copper(I) iodide (CuI). chim.itmdpi.com The development of ligand-assisted Ullmann reactions has allowed for milder reaction conditions. mdpi.com A plausible route would involve the reaction of 4-iodo-1H-pyrazole with 3-methoxyaniline in the presence of a copper catalyst and a ligand like 1,10-phenanthroline. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions based on literature for analogous compounds.

Reaction Type Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
Buchwald-HartwigAryl TriflatesPyrazolePd₂(dba)₃ / tBuBrettPhosK₃PO₄Toluene10080-95 organic-chemistry.org
Ullmann Condensation(Hetero)aryl HalidesAliphatic/Aromatic AminesCuI (no ligand)K₂CO₃ / t-BuOKDES60-100up to 98 mdpi.com
Buchwald-Hartwig4-Bromo-1-tritylpyrazoleAryl/AlkylaminesPd(dba)₂ / tBuDavePhosK-t-butoxideXylene160 (MW)Good

Note: Yields and conditions are representative and may vary based on specific substrates.

Condensation and Cyclization Reactions in Pyrazole Synthesis

The construction of the pyrazole ring itself is a fundamental strategy. The most common method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.itmdpi.com To synthesize this compound, one could start with 3-methoxyphenylhydrazine.

A viable synthetic route involves the reaction of 3-methoxyphenylhydrazine with a β-ketonitrile. This reaction typically proceeds through initial condensation to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group, yielding a 5-aminopyrazole. chim.it Subsequent functionalization at the C4 position would be required.

Another approach is the Thorpe-Ziegler cyclization of dicyanohydrazones, which can be alkylated and then cyclized to form tetrasubstituted 4-aminopyrazoles. chim.it The synthesis could also be achieved from α,β-unsaturated ketones bearing an azido (B1232118) group at the α-position, which react with hydrazines to form 4-aminopyrazoles. chim.it

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of sustainable and efficient methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netacs.org Microwave irradiation can be effectively applied to both Buchwald-Hartwig and Ullmann coupling reactions, as well as to classical condensation reactions for pyrazole formation. researchgate.net For instance, the condensation of hydrazines with β-keto esters under solvent-free microwave irradiation leads to the rapid formation of pyrazolones. researchgate.net

Green chemistry principles encourage the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), and recyclable catalysts. researchgate.netthieme-connect.comresearchgate.net The Ullmann amine synthesis has been successfully performed in deep eutectic solvents, which serve as both the solvent and a potential ligand source, under mild, ligand-free conditions. mdpi.com Similarly, aqueous methods for the synthesis of pyrazole derivatives, often catalyzed by reusable catalysts like silica-supported sulfuric acid, have been developed, offering an eco-friendly alternative to traditional methods that use volatile organic solvents. researchgate.netresearchgate.net

Design and Synthesis of this compound Derivatives and Hybrids

The diversification of the this compound scaffold can be achieved by modifying the pyrazole core or the N-(3-methoxyphenyl) moiety. These modifications can significantly alter the compound's chemical and biological properties.

Structural Modifications of the Pyrazole Core

The pyrazole ring is amenable to various functionalization reactions. The C3 and C5 positions are particularly susceptible to modification, often through C-H activation strategies. researchgate.netrsc.org

C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization offers a step-economical way to introduce new substituents without the need for pre-functionalized substrates. researchgate.netrsc.org The N1-aryl group can act as a directing group for regioselective C-H arylation at the C5 position of the pyrazole ring. Palladium and rhodium catalysts are commonly employed for these transformations. researchgate.net For instance, a divergent and regioselective approach has been developed for the C5-arylation of 4-nitro-1H-pyrazoles, which could subsequently be reduced to the corresponding 4-aminopyrazoles. acs.org

Synthesis of Fused Systems: The 4-amino group is a versatile handle for constructing fused heterocyclic systems. A common and medicinally important derivatization involves the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.netnih.govrsc.org This is typically achieved by reacting the 4-aminopyrazole with reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. For example, cyclization of a 5-amino-1H-pyrazole-4-carbonitrile (which can be derived from the 4-amino group) with reagents like formamide (B127407) or urea (B33335) leads to the formation of the pyrazolo[3,4-d]pyrimidine core. researchgate.netresearchgate.net This scaffold is a bioisostere of purine (B94841) and is found in numerous kinase inhibitors. rsc.org

The table below outlines potential derivatization reactions of the pyrazole core.

Reaction Type Starting Material Reagents Product Type Significance Reference
C5-H ArylationN-Aryl-1H-pyrazoleAryl Halide, Pd catalyst5-Aryl-N-aryl-1H-pyrazoleIntroduction of aryl diversity acs.org
Annulation4-Amino-5-substituted-pyrazoleFormamide, POCl₃Pyrazolo[3,4-d]pyrimidineBioisostere of purine, kinase inhibitor scaffold researchgate.net
Condensation4-AminopyrazoleAldehydes4-Iminopyrazole (Schiff base)Intermediate for further functionalization researchgate.net

Derivatization of the N-(3-Methoxyphenyl) Moiety and its Influence on Chemical Reactivity

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the pyrazolylamino group's directing effect would be more complex. The positions ortho and para to the methoxy group (C2, C4, and C6 of the phenyl ring) are activated towards electrophiles. Reactions such as halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation could be used to introduce substituents onto this ring. researchgate.net The specific regioselectivity would depend on the interplay between the electronic effects of both the methoxy and the pyrazolylamino substituents.

Modification of the Methoxy Group: The methyl ether can be cleaved to reveal a phenolic hydroxyl group using reagents like boron tribromide (BBr₃). This phenol (B47542) can then serve as a handle for further derivatization, such as etherification or esterification, to introduce a wide variety of functional groups. Introducing substituents via O-alkylation can significantly alter solubility and pharmacokinetic properties. researchgate.net

Molecular Hybridization Strategies Incorporating this compound

The core structure of this compound offers several points for chemical modification and hybridization. The amine group at the 4-position of the pyrazole ring serves as a key reactive handle for linking this scaffold to other molecular fragments. Furthermore, the methoxyphenyl group can be modified to fine-tune the physicochemical properties and biological activity of the resulting hybrid molecules.

A significant application of this hybridization strategy is demonstrated in the development of inhibitors for key signaling pathways in cancer. One notable example is the creation of a complex hybrid molecule, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine . This compound effectively integrates the N-(3-methoxyphenyl) and a pyrazol-4-yl moiety within a larger heterocyclic framework. nih.gov

This hybrid molecule was identified as a potent inhibitor of both the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) pathways. nih.gov These pathways are critical drivers in certain types of leukemia. The designed hybrid demonstrated significant proapoptotic effects in leukemia cell lines driven by these mutations. nih.gov

The rationale behind this hybridization strategy lies in the ability of the combined pharmacophores to interact with multiple key targets or to enhance binding affinity to a single target. The pyrazole core is a well-established pharmacophore in numerous kinase inhibitors, while the methoxyphenyl group can engage in specific interactions within the ATP-binding pocket of kinases. The linkage to other heterocyclic systems, such as the imidazo[1,2-a]pyridine (B132010) and pyridine (B92270) rings in the example above, further extends the molecule's reach and allows for additional interactions with the target protein, thereby enhancing its inhibitory potency.

The development of such hybrid molecules often involves multi-step synthetic routes. These can include coupling reactions where the amine of a pyrazol-4-amine derivative is reacted with a suitably functionalized heterocyclic partner. The general principle of molecular hybridization is a versatile tool in drug discovery, allowing for the creation of diverse chemical libraries based on a central scaffold like this compound. nih.gov

Below is a data table summarizing the key information about the aforementioned hybrid compound.

Compound NameTarget PathwaysKey MoietiesReported Activity
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD, BCR-ABLN-(3-Methoxyphenyl), 1-methyl-1H-pyrazol-4-yl, imidazo[1,2-a]pyridine, pyridinePotent inhibitor of FLT3-ITD and BCR-ABL pathways; induces apoptosis in leukemia cell lines. nih.gov

Molecular Mechanisms of Action and Biological Targeting of N 3 Methoxyphenyl 1h Pyrazol 4 Amine Derivatives

Anticancer Potential and Cellular Modulations

The anticancer properties of N-(3-Methoxyphenyl)-1H-pyrazol-4-amine derivatives have been a significant area of research. These compounds have demonstrated the ability to impede the growth of various cancer cells by targeting fundamental cellular processes.

Numerous studies have evaluated the cytotoxic and antiproliferative effects of this compound derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of promising anticancer agents.

For instance, one derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (compound 1), was shown to be effective against leukemia cell lines driven by FLT3-ITD and BCR-ABL mutations. nih.gov The antiproliferative effects were observed in cell lines such as MOLM14, MOLM14-D835Y, MOLM14-F691L, and K562. nih.gov Notably, the compound showed minimal to no effect on triple-negative breast cancer cell lines MDA-MB-231 and MDA-BM-468, which lack FLT3 and ABL mutations, suggesting a degree of specificity. nih.gov

Another study on pyrazolo[3,4-b]pyridine derivatives, synthesized from a related pyrazole (B372694) amine, demonstrated significant anticancer activity. Compound 9a, 3-(4-methoxyphenyl)-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine, exhibited an IC50 value of 2.59 µM against the Hela cancer cell line. mdpi.com Furthermore, compound 14g from a different series showed cytotoxicity with IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cell lines, respectively. mdpi.com

A series of 1,3,4-trisubstituted pyrazole derivatives were evaluated for their anticancer effects across 60 different human tumor cell lines. alliedacademies.org One compound, 4c, displayed potent activity against the majority of these cell lines, with GI50 values ranging from 0.52 to 5.15 µM. alliedacademies.org It showed particular potency against the colon cancer cell line SW-620 (GI50 0.52 µM) and non-small cell lung cancer cell lines HOP-92 and HOP-62 (GI50 0.72 and 0.88 µM, respectively). alliedacademies.org

In a study of pyrazole analogues, compound 5b was found to be highly active, inhibiting the growth of K562, MCF-7, and A549 cancer cells with GI50 values of 0.021, 1.7, and 0.69 µM, respectively. nih.gov This compound was significantly more potent than the reference drug ABT-751 against K562 and A549 cells. nih.gov

The cytotoxic effects of pyrazole derivatives have also been observed in triple-negative breast cancer cells. One derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), showed IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively, in MDA-MB-468 cells. nih.govnih.gov

CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineK562 (BCR-ABL)0.00843 nih.gov
3-(4-methoxyphenyl)-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine (9a)Hela2.59 mdpi.com
Compound 14gMCF74.66 mdpi.com
Compound 14gHCT-1161.98 mdpi.com
Compound 4cSW-620 (Colon)0.52 alliedacademies.org
Compound 5bK5620.021 nih.gov
Compound 5bMCF-71.7 nih.gov
Compound 5bA5490.69 nih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (24h)14.97 nih.govnih.gov

The anticancer activity of this compound derivatives is often linked to their ability to inhibit protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer.

One derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways. nih.gov This compound effectively inhibits leukemia cell lines that are driven by these specific mutations. nih.gov

In the context of cyclin-dependent kinases (CDKs), a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. mdpi.com One of the most potent compounds, 15, exhibited a Ki of 0.005 µM for CDK2. mdpi.com Another study reported on 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives, with one compound inhibiting CDK2 with an IC50 of 25 nM. nih.gov

Furthermore, the development of dual inhibitors has shown promise. A compound designated as CDDD11-8 was developed as a potent inhibitor of both CDK9 and FLT3-ITD, with Ki values of 8 and 13 nM, respectively. mdpi.com This dual-targeting approach is a strategy to overcome resistance to single-target FLT3 inhibitors. mdpi.com

The broader anticancer efficacy of pyrazole derivatives is also associated with the inhibition of other key kinases. These include Aurora-A kinase, which is involved in mitotic progression. nih.gov

Compound/Derivative SeriesKinase TargetInhibitory Activity (Ki/IC50)Reference
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD, BCR-ABLPotent inhibitor nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK20.005 µM (Ki) mdpi.com
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivativeCDK225 nM (IC50) nih.gov
CDDD11-8CDK98 nM (Ki) mdpi.com
CDDD11-8FLT3-ITD13 nM (Ki) mdpi.com

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest and promoting apoptosis, or programmed cell death.

For instance, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives found that a particularly cytotoxic compound induced apoptosis in leukemic cells, leading to caspase-3 activation and DNA fragmentation. researchgate.net This process involved both the intrinsic pathway, indicated by changes in Bax/Bcl-2 expression and mitochondrial membrane potential, and the extrinsic pathway, initiated by FasR. researchgate.net The compound also caused cell cycle arrest at the G2/M phase in K562 and Jurkat cells. researchgate.net

Similarly, a pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), was shown to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govnih.govresearchgate.net The apoptosis induced by this compound was associated with an increase in reactive oxygen species (ROS) and elevated caspase 3 activity. nih.govnih.govresearchgate.net

In another study, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were found to arrest ovarian cancer cells in the S and G2/M phases and induce apoptosis. mdpi.com This was accompanied by a reduction in the phosphorylation of the retinoblastoma protein. mdpi.com

The promising in vitro results of this compound derivatives have led to their evaluation in preclinical animal models to assess their in vivo efficacy.

An orally bioavailable inhibitor of CDK9 and FLT3, CDDD11-8, demonstrated robust tumor growth inhibition in animal xenograft models of acute myeloid leukemia. mdpi.com At a dose of 125 mg/kg, the compound induced tumor regression and improved the survival of the animals. mdpi.com

While specific in vivo data for this compound itself is limited in the provided context, the efficacy of its broader derivative class in animal models underscores the therapeutic potential of this chemical scaffold. The ability of these compounds to inhibit tumor growth in a living organism is a critical step in the drug development process.

Anti-inflammatory Efficacy and Inflammatory Pathway Modulation

In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects. Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases.

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation.

A study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, derived from a pyrazole scaffold, demonstrated dual inhibition of COX and LOX. semanticscholar.org The substitution of an oxo group with a thioxo group significantly improved the inhibitory action. The 4-methoxy-phenyl derivative showed the best COX-1 and LOX inhibitory action, while the 4-Br-phenyl derivative was the most effective COX-2 inhibitor. semanticscholar.org

In another study, new thymol–pyrazole hybrids were synthesized as dual COX-2/5-LOX inhibitors. nih.gov Several of these compounds displayed in vitro inhibitory activity against COX-2 comparable to celecoxib (B62257), a known COX-2 inhibitor, and also showed potent in vitro 5-LOX inhibitory activity. nih.gov

Furthermore, a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Many of these compounds showed significant anti-inflammatory effects, comparable to celecoxib, by inhibiting prostaglandin (B15479496) synthesis. nih.gov

Compound/Derivative SeriesEnzyme TargetInhibitory ActionReference
N-substituted [phenyl-pyrazolo]-oxazin-2-thiones (4-methoxy-phenyl derivative)COX-1, LOXBest inhibitory action semanticscholar.org
N-substituted [phenyl-pyrazolo]-oxazin-2-thiones (4-Br-phenyl derivative)COX-2Best inhibitory action semanticscholar.org
Thymol–pyrazole hybridsCOX-2, 5-LOXDual inhibition, comparable to celecoxib for COX-2 nih.gov
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivativesProstaglandin synthesis (COX)Significant inhibition, comparable to celecoxib nih.gov

Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Derivatives of this compound have been investigated for their immunomodulatory effects, specifically their ability to modulate the production of key pro-inflammatory cytokines. External stimuli, such as bacterial lipopolysaccharide (LPS), are known to trigger an inflammatory response by inducing the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Research into pyrazole-based compounds has demonstrated their potential to suppress this inflammatory cascade.

In studies involving LPS-stimulated RAW 264.7 macrophage cells, certain pyrazole derivatives have shown a significant inhibitory effect on the production of these cytokines. For instance, specific sulfonamide derivatives of 1,3-diphenyl-1H-pyrazole demonstrated high inhibition of TNF-α, IL-6, and IL-1β, with inhibition rates recorded at or above 60%. researchgate.net This suggests that these compounds interfere with the signaling pathways that lead to the transcription and translation of these inflammatory mediators. The mechanism often involves the suppression of upstream signaling molecules, which in turn reduces the expression of cytokine genes. nih.gov By downregulating the production of TNF-α, IL-1β, and IL-6, these pyrazole derivatives can effectively dampen the inflammatory response, indicating their potential as anti-inflammatory agents. researchgate.netnih.gov

Suppression of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. mdpi.com It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.gov The anti-inflammatory effects of many compounds are attributed to their ability to inhibit this pathway. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. mdpi.com Once in the nucleus, it binds to DNA and activates the transcription of target inflammatory genes. nih.gov Research indicates that the anti-inflammatory activity of certain pyrazole derivatives is linked to the inhibition of the NF-κB signaling pathway. nih.gov By preventing the nuclear translocation of NF-κB, these compounds can effectively block the expression of a wide array of inflammatory mediators, thereby exerting a potent anti-inflammatory effect. nih.gov

Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production

Overproduction of prostaglandin E2 (PGE2) and nitric oxide (NO) are hallmarks of chronic inflammation. researchgate.netnih.gov PGE2 is synthesized via the cyclooxygenase-2 (COX-2) enzyme, while NO is produced by inducible nitric oxide synthase (iNOS). nih.govmdpi.com Consequently, the inhibition of these enzymes and the subsequent reduction in PGE2 and NO levels are key targets for anti-inflammatory drug development. researchgate.net

Several studies have highlighted the efficacy of triarylpyrazole derivatives as potent inhibitors of PGE2 and NO production in LPS-stimulated murine RAW 264.7 macrophages. nih.govmdpi.com Specific pyridylpyrazole analogs demonstrated significant inhibitory activity. mdpi.com For example, one compound, referred to as 1m in a study, exhibited a strong inhibitory effect on PGE2 production with a half-maximal inhibitory concentration (IC50) value of 1.1 μM and also reduced NO production by 37% at a 10 μM concentration. mdpi.comsemanticscholar.org Another compound, 1f , was also identified as a potent PGE2 inhibitor with an IC50 of 7.1 μM. mdpi.comsemanticscholar.org Further investigation revealed that these inhibitory effects are due to the suppression of both COX-2 and iNOS protein expression. mdpi.com Similarly, other pyrazole sulfonamide derivatives have been identified with high PGE2 inhibition, showing IC50 values as low as 2.54 μM. researchgate.net These findings underscore the role of pyrazole derivatives in targeting the key enzymatic pathways responsible for the production of inflammatory mediators. researchgate.netmdpi.com

Table 1: Inhibition of PGE2 and NO Production by Pyrazole Derivatives

Compound Target Activity IC50 / % Inhibition Source
1m PGE2 Inhibition 1.1 μM mdpi.com, semanticscholar.org
NO Inhibition 37% at 10 μM mdpi.com, semanticscholar.org
1f PGE2 Inhibition 7.1 μM mdpi.com, semanticscholar.org
9k PGE2 Inhibition 2.54 μM researchgate.net
8d PGE2 Inhibition 3.47 μM researchgate.net

Antimicrobial Spectrum of Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The pyrazole nucleus is a well-established scaffold in the development of new antibacterial agents, with derivatives showing activity against a broad spectrum of bacteria, including drug-resistant strains. nih.gov Research has demonstrated that various substituted pyrazole compounds are effective against both Gram-positive and Gram-negative bacteria. greenpharmacy.info

In vitro studies have evaluated 1,3,5-trisubstituted-2-pyrazoline derivatives against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus faecalis, and Gram-negative strains like Escherichia coli and Klebsiella pneumoniae. greenpharmacy.info The activity of these compounds varies based on their substitution patterns. greenpharmacy.info Some pyrazole derivatives have shown potent activity, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against methicillin-resistant S. aureus (MRSA) strains. nih.gov

A key mechanism for the antibacterial action of some pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.net One potent derivative displayed MIC values of 0.39 μg/mL against S. aureus (Gram-positive) and P. aeruginosa and E. coli (Gram-negative), which was comparable to standard antibiotics. researchgate.net This compound also showed potent inhibitory activity against S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.125 μg/mL. researchgate.net This dual activity against both bacterial types highlights the potential of pyrazole derivatives as broad-spectrum antibacterial agents. nih.gov

Table 2: Antibacterial Activity of Pyrazole Derivatives

Compound Class Bacterial Strain Type Activity (MIC) Source
N-(trifluoromethylphenyl) derivative MRSA Gram-positive 0.78 μg/ml nih.gov
4,5-dihydro-1H-pyrazole derivative Staphylococcus aureus Gram-positive 0.39 μg/mL researchgate.net
Bacillus subtilis Gram-positive 3.125 μg/mL researchgate.net
Pseudomonas aeruginosa Gram-negative 0.39 μg/mL researchgate.net
Escherichia coli Gram-negative 0.39 μg/mL researchgate.net

Antifungal Properties and Mechanisms

In addition to antibacterial activity, pyrazole derivatives have been recognized for their antifungal properties. ontosight.aimdpi.com The versatility of the pyrazole scaffold allows for chemical modifications that can yield compounds with significant efficacy against various fungal pathogens. researchgate.net

For example, a series of novel 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives were synthesized and tested for their antifungal activity. researchgate.net Several of these compounds demonstrated good activity against a range of plant pathogenic fungi at a concentration of 50 ppm, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. researchgate.net The structure-activity relationship studies, supported by molecular docking, help in understanding the structural requirements for antifungal action, paving the way for the design of more potent agents. researchgate.net While some studies have reported modest antifungal activity for certain pyrazole series, the broad research in this area confirms the potential of the pyrazole core in developing new antifungal treatments. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel anti-TB drugs. nih.govcardiff.ac.uk Pyrazole-containing derivatives have emerged as a promising class of compounds in this regard, with numerous studies demonstrating their potent activity against Mtb. nih.govresearchgate.net

Various series of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netjapsonline.com For instance, certain 5-amino-1H-pyrazole-4-carboxamides showed potent anti-tubercular activity with MIC values ranging from 2.23 to 4.61 μM. mdpi.com Another study on pyrazole-4-carboxamide derivatives reported MIC values against the Mtb H37Rv strain as low as 1.6 µg/ml. japsonline.com

The mechanism of action for these compounds can be novel. Some pyrazole derivatives have been designed as inhibitors of essential Mtb enzymes, such as CYP121A1, a P450 enzyme vital for the mycobacterium. cardiff.ac.uk Specific pyrazole derivatives with a 4-chloroaryl group showed good binding affinity to Mtb CYP121A1, with dissociation constant (Kd) values as low as 5.13 μM, which is more potent than the natural substrate. cardiff.ac.uk This targeted approach, combined with the potent whole-cell activity, makes pyrazole derivatives a highly attractive scaffold for the development of new-generation antitubercular agents. nih.govcardiff.ac.uk

**Table 3: Antitubercular Activity of Pyrazole Derivatives Against *M. tuberculosis***

Compound Class Strain Activity (MIC) Target/Mechanism Source
5-amino-1H-pyrazole-4-carboxamides - 2.23 - 4.61 μM - mdpi.com
Pyrazole-4-carboxamide derivatives H37Rv 1.6 - 100 µg/ml - japsonline.com
3-(4-aminophenyl)-5-(4-methoxyphenyl)-pyrazole H37Rv 7.41 - >120.63 µM - researchgate.netresearchgate.net
Pyrazole with 4-chloroaryl group (12b) - Kd = 5.13 μM CYP121A1 Inhibition cardiff.ac.uk

Other Pharmacological Activities and Enzyme Modulations

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. Its inhibition increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Research into pyrazole-containing compounds has revealed their potential as DPP-IV inhibitors.

A study investigating a series of pyrazole-incorporated thiosemicarbazones identified a compound bearing a methoxy (B1213986) group with notable DPP-IV inhibitory potency. Specifically, the derivative 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-methoxybenzylidene)thiosemicarbazide demonstrated an IC50 value of 43.312 ± 0.372 nM. nih.gov This finding highlights the potential of incorporating a methoxyphenyl moiety into pyrazole-based scaffolds for the development of effective DPP-IV inhibitors. While this compound is not a direct derivative of this compound, the data suggests that the methoxyphenyl group can be a favorable substituent in the design of pyrazole-based DPP-IV inhibitors.

Table 1: DPP-IV Inhibitory Activity of a Methoxy-Substituted Pyrazole Derivative
CompoundStructureDPP-IV IC50 (nM)Reference
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-methoxybenzylidene)thiosemicarbazideA pyrazole ring linked to a phenylthiosemicarbazide, which is further substituted with a 4-methoxybenzylidene group.43.312 ± 0.372 nih.gov

Further research is warranted to explore the specific inhibitory activity of this compound and its direct derivatives against the DPP-IV enzyme to fully understand their potential in the context of antidiabetic therapies.

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to various diseases. Antioxidants can neutralize these harmful species. The pyrazole nucleus is a key pharmacophore in the design of novel antioxidant agents. nih.gov

The antioxidant potential of pyrazole derivatives has been demonstrated in various studies. For instance, a series of novel ethoxylated pyrazoline derivatives were synthesized and evaluated for their in vitro antioxidant potential using 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide free radical scavenging assays. Among the tested compounds, a derivative containing a methoxy group (EH2) exhibited potent antioxidant activity. ijrps.com This particular compound, with its methoxy substitution, demonstrated significant scavenging capabilities, suggesting that the inclusion of a methoxyphenyl group can contribute positively to the antioxidant profile of pyrazoline-based compounds.

Table 2: Antioxidant Activity of a Methoxy-Substituted Pyrazoline Derivative
CompoundAssayIC50 (µg/mL)Reference
A 4,5-dihydro-1H-pyrazole derivative with an ethoxy group on one phenyl ring and a methoxy group on the other.DPPH Radical Scavenging9.02 ijrps.com
Hydrogen Peroxide Scavenging9.44

While these findings are for a pyrazoline derivative and not a direct analog of this compound, they underscore the potential of methoxyphenyl-substituted pyrazoles as a class of compounds with beneficial antioxidant properties. Further investigation into the specific ROS scavenging capabilities of this compound derivatives is needed to fully elucidate their potential in combating oxidative stress.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an effective strategy for managing postprandial hyperglycemia in type 2 diabetes. Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. researchgate.net

A study focused on novel triazol-ylmethylthio-diphenylpyridazine-carboxylate derivatives identified a compound incorporating a 3-methoxyphenylamino moiety that exhibited inhibitory activity against α-glucosidase. Specifically, ethyl 3-(((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate was found to have an IC50 value of 45.8 µM for α-glucosidase inhibition. nih.gov Although this molecule has a more complex structure than this compound, the presence of the N-(3-methoxyphenyl) group is a key feature contributing to its biological activity.

Table 3: α-Glucosidase Inhibitory Activity of a Derivative Containing the N-(3-Methoxyphenyl) Moiety
CompoundStructureα-Glucosidase IC50 (µM)Reference
Ethyl 3-(((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylateA complex molecule featuring a pyridazine-carboxylate core with a triazole linker attached to a side chain containing an N-(3-methoxyphenyl)amide group.45.8 nih.gov

This result suggests that the N-(3-Methoxyphenyl)-amine fragment can be a valuable component in the design of α-glucosidase inhibitors. Direct evaluation of this compound and its simpler derivatives is necessary to determine their specific potential in this therapeutic area.

Meprins are metalloproteases that play a role in various physiological and pathological processes, including inflammation and tissue remodeling. The development of meprin inhibitors is an area of active research. The pyrazole scaffold has been identified as a suitable starting point for the design of such inhibitors.

In a study focused on the synthesis and structure-activity relationships of pyrazole-based meprin inhibitors, a derivative containing a 3-methoxyphenyl (B12655295) group was evaluated. The compound, 2-[3-(3-Methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid, demonstrated inhibitory activity against both meprin α and meprin β.

The inhibitory activities of this and related compounds are presented in the following table:

Table 4: Inhibition of Meprin α and Meprin β by a 3-(3-Methoxyphenyl)-pyrazole Derivative
CompoundMeprin α IC50 (nM)Meprin β IC50 (nM)Reference
2-[3-(3-Methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid1201900 mdpi.com
2-[3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]ethanehydroxamic acid401100 benthamscience.com

These findings indicate that pyrazole derivatives bearing a methoxyphenyl substituent can effectively modulate the activity of meprin enzymes. The position of the methoxy group on the phenyl ring appears to influence the inhibitory potency. Further exploration of the structure-activity relationships of this compound derivatives could lead to the development of more potent and selective meprin inhibitors.

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl 1h Pyrazol 4 Amine Derivatives

Identification of Essential Pharmacophoric Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For N-(3-Methoxyphenyl)-1H-pyrazol-4-amine and its analogs, the key pharmacophoric features for kinase inhibition have been elucidated through extensive research.

The core structure, consisting of the 4-aminopyrazole ring linked to a 3-methoxyphenyl (B12655295) group, presents several critical interaction points within the ATP-binding pocket of kinases:

The Pyrazole (B372694) Scaffold: The pyrazole ring is a privileged structure in kinase inhibitor design. nih.gov The nitrogen atoms of the pyrazole are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction that anchors the inhibitor in the ATP binding site. nih.govmdpi.com Specifically, the pyrazole can act as both a hydrogen bond donor and acceptor, providing a stable binding motif.

The 4-Amino Linker: The amino group at the 4-position of the pyrazole serves as a critical linker to the phenyl ring. This linkage maintains the correct orientation of the two ring systems, allowing them to interact optimally with their respective binding pockets within the kinase.

The N-Phenyl Group (3-Methoxyphenyl): This part of the molecule typically occupies a hydrophobic pocket in the kinase active site. The nature and substitution pattern of this ring are pivotal for both potency and selectivity. The 3-methoxy group can engage in specific hydrogen bonding or polar interactions, further enhancing binding affinity.

In the context of c-Jun N-terminal kinase 3 (JNK3) inhibitors, a class of kinases where aminopyrazole derivatives have been extensively studied, the planar nature of the pyrazole and the N-linked phenyl structures is a key feature for potent inhibition and selectivity over other kinases like p38. nih.gov

Impact of Substituent Nature and Position on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by modifying the substituents on both the pyrazole and the phenyl rings.

Substitutions on the Phenyl Ring:

The position of the methoxy (B1213986) group on the phenyl ring is critical. Studies on related aminopyrazole series have shown that moving a substituent from the meta position (as in this compound) to the ortho or para position can lead to a progressive loss of potency. acs.org The 3-methoxy group is often optimal as it can place a hydrogen bond acceptor in a favorable position within the active site without causing steric clashes.

The introduction of other substituents on the phenyl ring has been explored to modulate activity. For instance, in a series of aminopyrazole-based JNK3 inhibitors, chloro substitutions at the meta- and para-positions of the N-phenyl ring were well-tolerated and contributed to high potency. acs.org However, the introduction of fluorine atoms can sometimes lead to a decrease in activity, possibly by altering the conformation of the inhibitor in the binding pocket. acs.org

Substitutions on the Pyrazole Ring:

Modifications to the pyrazole ring, particularly at the N1 position, can have a significant impact on the compound's properties. While some studies have shown that N1 substitution with alkyl or aryl groups can lead to a loss of activity, highlighting the importance of an unsubstituted N1 nitrogen for certain biological effects, other studies have demonstrated that carefully chosen substituents can enhance potency and selectivity. acs.org For example, in the development of JNK3 inhibitors, N-alkylation of the pyrazole was a strategy used to explore further interactions within the kinase binding site. acs.org

The following interactive table summarizes the general impact of substituent changes on the activity of N-aryl-1H-pyrazol-4-amine derivatives, based on findings from related compound series.

Position of SubstitutionType of SubstituentGeneral Impact on PotencyGeneral Impact on Selectivity
Phenyl Ring (meta) Methoxy (OCH₃)Often optimal for high potencyCan contribute to selectivity
Phenyl Ring (para) Chloro (Cl)Generally well-toleratedCan influence selectivity profile
Phenyl Ring (ortho) Fluoro (F)Can decrease potencyMay alter selectivity
Pyrazole Ring (N1) Unsubstituted (H)Often required for activity in some series-
Pyrazole Ring (N1) Alkyl (e.g., CH₃)Can increase or decrease potency depending on the targetCan be used to fine-tune selectivity

Correlation between Lipophilicity, Steric Hindrance, and Electronic Effects on Biological Outcomes

Steric Hindrance: The size and shape of substituents can create steric hindrance, which may either be beneficial or detrimental to activity. A bulky substituent in the wrong position can prevent the molecule from fitting into the binding pocket of the target enzyme. Conversely, a well-placed bulky group can enhance selectivity by preventing the inhibitor from binding to other kinases with smaller active sites. The planar nature of the aminopyrazole core is often crucial for activity, and bulky substituents that disrupt this planarity can reduce potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical parameters with biological activity. nih.gov While specific QSAR models for this compound are not publicly available, general trends observed in related pyrazole-based kinase inhibitors suggest that a careful balance of these properties is essential for optimal biological outcomes.

The following interactive table illustrates the general correlation of physicochemical properties with the biological activity of aminopyrazole derivatives.

Physicochemical PropertyInfluence on Biological OutcomeGeneral Trend for Optimization
Lipophilicity (logP) Affects solubility, cell permeability, and target binding.An optimal range is sought to balance solubility and permeability.
Steric Bulk Can cause steric hindrance or enhance selectivity.Substituents should be sized and positioned to fit the target's active site.
Electronic Effects Modulates the strength of intermolecular interactions.Electron-donating/withdrawing groups are used to fine-tune binding affinity.

Rational Design Principles for Optimized this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of optimized analogues of this compound. The goal is to develop compounds with improved potency, selectivity, and drug-like properties.

Key principles in the rational design of these analogues include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target kinase, often obtained through X-ray crystallography, allows for the precise design of inhibitors that fit snugly into the active site and make optimal interactions. nih.gov This approach can guide the placement of substituents to maximize binding affinity and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov For example, the 3-methoxy group could be replaced with other hydrogen bond acceptors of similar size to explore alternative interactions.

Scaffold Hopping: This involves replacing the central pyrazole core with other heterocyclic systems that can maintain the key pharmacophoric features while offering different physicochemical properties or intellectual property opportunities.

Optimization of Physicochemical Properties: As discussed in the previous section, properties like lipophilicity, solubility, and metabolic stability are critical for a compound to be a successful drug. Rational design efforts focus on modifying the lead compound to achieve a desirable balance of these properties.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with enhanced therapeutic potential. The continuous cycle of design, synthesis, and biological testing is at the heart of modern drug discovery and is essential for translating the promise of compounds like this compound into tangible clinical benefits.

Computational and Theoretical Chemistry Investigations on N 3 Methoxyphenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, FMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these investigations. DFT studies on pyrazole (B372694) derivatives are employed to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.gov Such calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity and the nature of molecular interactions. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transport properties. For various pyrazole compounds, DFT methods have been successfully used to correlate theoretical results with experimental data, confirming molecular structures and predicting behavior. nih.govsemanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. For the pyrazole class of compounds, docking studies have been performed to predict interactions with various biological targets, including enzymes and receptors implicated in diseases like cancer and Alzheimer's. alrasheedcol.edu.iqexcli.denih.gov These simulations help identify compounds that are likely to exhibit significant biological activity.

A critical outcome of molecular docking is the detailed analysis of the binding mode, which describes how a ligand fits into the active site of a protein. This analysis identifies key amino acid residues that form interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. unar.ac.id For pyrazole derivatives, studies have identified specific interactions that are crucial for their inhibitory activity against targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO). excli.de Understanding these interactions is essential for the rational design of more potent and selective inhibitors.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol, which predicts the strength of the ligand-receptor interaction. escholarship.org Lower binding energy values typically indicate a more stable and potent ligand-protein complex. Docking simulations for various pyrazole compounds have successfully predicted binding affinities that correlate with experimentally observed biological activities. nih.govunar.ac.id These predictions are vital for prioritizing compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the analysis of conformational changes and the stability of ligand-protein complexes. mdpi.com By simulating the movements of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking and provide deeper insights into the flexibility of both the ligand and the receptor's active site. While specific MD simulation data for N-(3-Methoxyphenyl)-1H-pyrazol-4-amine is not detailed in the provided literature, this technique is a standard and powerful tool for studying the dynamic behavior of small molecules and their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors (e.g., steric, electronic, and hydrophobic properties) affect activity, QSAR models can predict the potency of novel compounds. nih.gov 3D-QSAR studies, such as CoMFA and CoMSIA, have been developed for various pyrazole derivatives to guide the design of new analogs with enhanced activity against targets like Polo-like kinase 1 (PLK1) and breast cancer cell lines. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These computational models predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for drug-likeness based on criteria like Lipinski's rule of five. rjpn.orgorientjchem.org For numerous pyrazole derivatives, web-based tools like SwissADME have been used to evaluate their ADME profiles. nih.govchristuniversity.in These predictions help to identify candidates with favorable pharmacokinetic properties, reducing the likelihood of failure in later stages of drug development.

Below is a representative table illustrating the types of ADME parameters commonly predicted for pyrazole derivatives.

ParameterDescriptionPredicted Value Range for Pyrazole Analogs
Molecular Weight The mass of one mole of the substance.Generally < 500 g/mol
LogP The logarithm of the partition coefficient between octanol and water; indicates lipophilicity.Typically between -2.0 and +5.0
H-bond Donors Number of hydrogen bond donors.Generally < 5
H-bond Acceptors Number of hydrogen bond acceptors.Generally < 10
GI Absorption Prediction of gastrointestinal absorption.High to Moderate
BBB Permeability Prediction of ability to cross the blood-brain barrier.Variable

Future Perspectives and Research Opportunities for N 3 Methoxyphenyl 1h Pyrazol 4 Amine

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in drug discovery, known to interact with a wide array of biological targets. nih.govnih.gov Derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. eurekaselect.comresearchgate.netnih.gov For N-(3-Methoxyphenyl)-1H-pyrazol-4-amine, future research should focus on systematically screening the compound and its newly synthesized analogues against diverse panels of biological targets to uncover novel therapeutic potentials.

Potential Therapeutic Areas and Targets for Pyrazole Derivatives:

Therapeutic AreaPotential Biological TargetsRationale & Research Findings
Oncology Kinases (e.g., FLT3, BCR-ABL, PIM-1, BTK, EGFR, VEGFR-2), Topoisomerase II, PI3 KinasePyrazole derivatives have been extensively investigated as anticancer agents. tandfonline.comnih.govnih.gov A complex derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as a potent inhibitor of both FLT3-ITD and BCR-ABL pathways, which are crucial in certain leukemias. nih.gov Other pyrazoles have been developed as inhibitors of PIM-1, BTK, and PI3 kinase, highlighting the scaffold's versatility in targeting oncogenic signaling. nih.gov
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Monoamine Oxidase (MAO)Many pyrazole-containing drugs are used as anti-inflammatory agents (NSAIDs). nih.gov Research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal side effects. mdpi.com Additionally, certain pyrazole derivatives have shown inhibitory activity against MAO-B, suggesting potential applications in neuroinflammatory conditions. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesThe pyrazole scaffold is a key component in compounds with demonstrated antibacterial and antifungal properties, presenting an opportunity to develop new agents to combat antimicrobial resistance. nih.govmdpi.com
Neurological Disorders Cannabinoid CB1 Receptors, AMPA ReceptorsPyrazoline derivatives have been explored as cannabinoid CB1 receptor antagonists for treating obesity and related disorders. nih.gov Others have shown potential as neuroprotective agents by acting as antagonists of AMPA-type glutamate (B1630785) receptors. nih.gov

Future work should involve high-throughput screening of this compound derivatives against these and other target classes to identify new lead compounds for various diseases.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives has evolved significantly from classical methods. researchgate.net While traditional approaches like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are still used, they often require harsh conditions and can produce mixtures of isomers. mdpi.commdpi.com The future of synthesizing this compound and its derivatives will rely on adopting more efficient, sustainable, and advanced methodologies.

Modern Synthetic Approaches for Pyrazole Synthesis:

MethodologyDescriptionAdvantages
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product that contains portions of all reactants. mdpi.com These are highly efficient for creating molecular diversity. mdpi.compreprints.orgHigh atom and step economy, operational simplicity, reduced waste, rapid access to complex molecules. mdpi.com
Microwave-Assisted Synthesis The use of microwave irradiation to heat reactions, which can dramatically reduce reaction times and improve yields. researchgate.netRapid heating, increased reaction rates, improved yields, and often cleaner reactions. researchgate.net
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. This allows for better control over reaction parameters. nih.govEnhanced safety, scalability, improved selectivity, and potential for automation. nih.govnih.gov
Green Catalysis & Solvents Employing environmentally benign catalysts (e.g., nano-ZnO) and solvents (e.g., water, PEG-400) to reduce the environmental impact of chemical synthesis. mdpi.commdpi.comEco-friendly, cost-effective, often milder reaction conditions, and simplified procedures. preprints.org
Metal-Catalyzed Cross-Coupling Using transition-metal catalysts (e.g., copper, palladium) to facilitate the formation of C-N and C-C bonds, allowing for the late-stage functionalization of the pyrazole core. organic-chemistry.orgHigh selectivity, mild reaction conditions, and broad substrate scope. organic-chemistry.org

By leveraging these advanced methods, chemists can efficiently generate libraries of this compound analogues for biological screening, accelerating the drug discovery process while adhering to the principles of green chemistry. preprints.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be applied to the this compound scaffold to guide the design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Applications of AI/ML in Pyrazole Drug Discovery:

Predictive Modeling: ML algorithms can be trained on existing data from pyrazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize. nih.gov

Virtual High-Throughput Screening (vHTS): AI can rapidly screen vast virtual libraries of pyrazole derivatives against a specific biological target, identifying potential hits far more quickly and cost-effectively than experimental screening. nih.govbohrium.com

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules tailored to fit the binding site of a target protein, exploring novel chemical space. nih.gov

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. This allows chemists to filter out compounds with likely poor pharmacokinetic profiles or toxicity issues early in the design phase, reducing late-stage failures. nih.gov

Integrating AI and ML will enable a more data-driven and efficient approach to designing the next generation of drug candidates based on the this compound structure. nih.gov

Challenges and Breakthroughs in Lead Optimization and Preclinical Development

Moving a promising hit compound from initial discovery to a preclinical candidate involves a rigorous lead optimization process. For pyrazole-based compounds, this stage presents both common and specific challenges.

Key Challenges and Optimization Strategies:

ChallengeDescriptionPotential Breakthroughs & Strategies
Pharmacokinetics (DMPK) Achieving a suitable profile for drug metabolism and pharmacokinetics (DMPK) is critical. This includes oral bioavailability, metabolic stability, and an appropriate half-life. researchgate.netStructural modifications, such as capping a sulfonamide group, have been shown to reduce acidity and improve brain penetration for certain pyrazole series. acs.org The use of in vitro assays, like the media loss assay, can help identify sub-series with more robust DMPK profiles early on. researchgate.net
Selectivity & Off-Target Effects Ensuring the compound is selective for its intended target over other related proteins is crucial to minimize side effects. A known issue for some nitrogen heterocycles is inhibition of the hERG potassium channel, which can lead to cardiotoxicity. acs.orgSystematic Structure-Activity Relationship (SAR) studies can identify which parts of the molecule are key for on-target potency versus off-target activity. Introducing flexible linkers has been shown to improve selectivity in some pyrazole series. acs.org
Toxicity Compounds with high lipophilicity (LogP ≥ 3) and requiring high daily doses (≥100 mg/day) have an increased risk of causing drug-induced liver injury (DILI). acs.orgReplacing lipophilic moieties (like a furan (B31954) ring) with other groups (such as N-methyl pyrazole or bicyclic pyrazoles) can improve properties like lipophilic ligand efficiency (LLE) and reduce toxicity risks. acs.org
Synthetic Scalability The synthetic route developed for initial library synthesis may not be suitable for producing the larger quantities of material needed for preclinical and clinical studies. rsc.orgDeveloping robust, late-stage functionalization chemistry is key. This allows for the core scaffold to be made in bulk and diversified in the final steps, facilitating rapid SAR generation and providing a scalable route for the final candidate. rsc.org

Overcoming these hurdles through iterative design, synthesis, and testing, guided by computational models and a deep understanding of structure-property relationships, is essential for the successful preclinical development of any lead compound derived from this compound. nih.gov

Interdisciplinary Collaborations in Medicinal Chemistry Research

The journey of a drug from concept to clinic is inherently a collaborative effort. The future development of this compound analogues will depend on seamless integration across multiple scientific disciplines.

Chemistry and Biology: Synthetic and medicinal chemists will design and create new molecules, while molecular and cellular biologists will evaluate their activity and mechanism of action against biological targets.

Computational Science: Computational chemists and data scientists will use AI/ML to model drug-target interactions, predict properties, and guide the design efforts of synthetic chemists, creating a feedback loop that accelerates optimization. nih.gov

Pharmacology and Toxicology: Pharmacologists will study the effects of the compounds in in vivo models to assess efficacy, while toxicologists will evaluate their safety profiles to ensure they are suitable for further development.

Chemical Engineering: As a compound progresses, collaboration with chemical engineers becomes vital for process optimization and scaling up the synthesis in a safe and cost-effective manner, sometimes utilizing technologies like flow chemistry. nih.gov

Such interdisciplinary collaborations are no longer just beneficial but essential for navigating the complexities of modern drug discovery and translating a promising chemical scaffold like this compound into a valuable therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.